molecular formula C18H24N4O2 B2682924 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 1421583-53-0

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea

Cat. No. B2682924
CAS RN: 1421583-53-0
M. Wt: 328.416
InChI Key: OAXWEQOXYOPTIF-UHFFFAOYSA-N
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Description

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antioxidant Activity

One study detailed the synthesis of derivatives through a series of reactions starting with urea, benzaldehyde, and ethyl acetoacetate. These compounds were then evaluated for their antioxidant activities. The research highlights the versatility of pyrimidine derivatives in synthesizing compounds with potential antioxidant properties (George et al., 2010).

Molecular Dimerization

Another significant application is the dimerization of ureidopyrimidones via hydrogen bonding, as demonstrated by a study that explored the formation of dimers in both solid state and solution. This property underlines the potential of such compounds in the development of supramolecular assemblies (Beijer et al., 1998).

Interaction with Phenyl Isocyanate

Research into the reactivity of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate has provided insights into the formation of various compounds. This work expands the understanding of pyrimidine chemistry and its potential for generating new substances (Yamanaka, Niitsuma, & Sakamoto, 1979).

Inhibition Profiles Against Enzymes

A study synthesized cyclic urea derivatives and tested them for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. The findings reveal the compounds' potential as inhibitors, indicating their relevance in medicinal chemistry (Sujayev et al., 2016).

Crystal Structure and DFT Study

The synthesis and crystal structure determination of a new pyrido[2,3-d]pyrimidine compound exemplify the use of these chemicals in material science. The study used techniques like X-ray diffraction and density functional theory calculations to analyze the compound's structure (Sun et al., 2022).

Supramolecular Chemistry

The ureidopyrimidone functionality, due to its simple preparation and high dimerization constant, has been identified as a useful building block in supramolecular chemistry. Its ability to form stable dimers via hydrogen bonding opens avenues for creating complex molecular structures (Beijer et al., 1998).

Herbicidal Applications

Substituted phenyltetrahydropyrimidinones, representing a class of cyclic ureas, have been investigated for their preemergence herbicidal properties. These compounds function by inducing chlorosis through the inhibition of carotenoid biosynthesis, demonstrating the chemical's utility in agricultural sciences (Babczinski et al., 1995).

properties

IUPAC Name

1-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-2-16-13-17(23)22(14-21-16)12-11-20-18(24)19-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,13-14H,2,6,9-12H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXWEQOXYOPTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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